methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate
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Overview
Description
METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE is a complex organic compound with a unique structure. It belongs to the class of quinolizidine alkaloids and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the core diazatricyclo structure, followed by the introduction of the carbothioyl and amino groups. The final step involves the esterification of the phenylacetate moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE can be compared with other quinolizidine alkaloids. Similar compounds include:
- N-Methyl-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carbothioamide
- N-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbothioyl]methioninate These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of METHYL 2-(4-{[(6-OXO-7,11-DIAZATRICYCLO[7.3.1.0~2,7~]TRIDECA-2,4-DIEN-11-YL)CARBOTHIOYL]AMINO}PHENYL)ACETATE.
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 2-[4-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]phenyl]acetate |
InChI |
InChI=1S/C21H23N3O3S/c1-27-20(26)10-14-5-7-17(8-6-14)22-21(28)23-11-15-9-16(13-23)18-3-2-4-19(25)24(18)12-15/h2-8,15-16H,9-13H2,1H3,(H,22,28)/t15-,16-/m0/s1 |
InChI Key |
CXLQVJMSLUADPR-HOTGVXAUSA-N |
Isomeric SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2C[C@@H]3C[C@@H](C2)C4=CC=CC(=O)N4C3 |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Origin of Product |
United States |
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